Elucidation of the Structure of 4-Ethenyl-2-fluorophenol: A Technical Guide
Elucidation of the Structure of 4-Ethenyl-2-fluorophenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of 4-Ethenyl-2-fluorophenol. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from structurally related analogs—namely 2-fluorophenol, 4-fluorophenol, and 4-vinylphenol—to predict its physicochemical and spectroscopic properties. Detailed experimental protocols for synthesis and characterization are provided to guide researchers in the definitive identification and verification of the structure of 4-Ethenyl-2-fluorophenol. This guide is intended to serve as a valuable resource for chemists and pharmacologists interested in the synthesis and characterization of novel fluorinated phenolic compounds.
Introduction
4-Ethenyl-2-fluorophenol is a substituted phenolic compound of interest in medicinal chemistry and materials science due to the combined functionalities of a reactive vinyl group, a hydroxyl group, and a fluorine atom. The presence of fluorine can significantly alter the physicochemical properties of a molecule, including its acidity, lipophilicity, and metabolic stability, making it a valuable substituent in drug design. The vinyl group offers a site for polymerization and further chemical modifications. This guide outlines the necessary steps for the unambiguous determination of its chemical structure.
Predicted Physicochemical Properties
The following table summarizes the predicted and known properties of 4-Ethenyl-2-fluorophenol and its structural analogs. The properties for the target compound are extrapolated based on the trends observed in the related molecules.
| Property | 2-Fluorophenol | 4-Fluorophenol | 4-Vinylphenol | 4-Ethenyl-2-fluorophenol (Predicted) |
| CAS Number | 367-12-4[1][2] | 371-41-5[3] | 2628-17-3[4] | Not readily available |
| Molecular Formula | C₆H₅FO[1][2][5] | C₆H₅FO[3] | C₈H₈O[4] | C₈H₇FO |
| Molecular Weight | 112.10 g/mol [1][2] | 112.10 g/mol | 120.15 g/mol [4] | 138.14 g/mol |
| Boiling Point | 171-172 °C[1][5] | 185 °C | 204-206 °C | ~200-220 °C |
| Melting Point | 16.1 °C[1][5] | 46 °C | 73 °C | ~50-70 °C |
| Density | 1.256 g/mL[1][5] | 1.26 g/mL | 1.059 g/mL | ~1.2-1.3 g/mL |
Synthesis and Purification
A plausible synthetic route for 4-Ethenyl-2-fluorophenol involves the biocatalytic conversion of 2-fluorophenol. A patented method describes a three-step one-pot reaction that could be adapted for this purpose.[6]
Experimental Protocol: Biocatalytic Synthesis
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Reaction Setup: In a temperature-controlled bioreactor, combine 2-fluorophenol (1a) as the starting material in an aqueous buffer (e.g., potassium phosphate for pH 7-8).
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Enzymatic Cascade:
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Introduce tyrosine phenol-lyase (TPL) and pyruvic acid in the presence of ammonium ions to convert 2-fluorophenol to a tyrosine analog (2).
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Add tyrosine-ammonia-lyase (TAL) or phenyl-ammonia-lyase (PAL) to eliminate ammonia, forming the corresponding p-coumaric acid derivative (3).
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Finally, introduce a phenolic acid decarboxylase (PAD) to catalyze the decarboxylation to the desired 4-Ethenyl-2-fluorophenol (4a).[6]
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Reaction Monitoring: Monitor the progress of the reaction by High-Performance Liquid Chromatography (HPLC) by taking timed samples.
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Extraction: Upon completion, acidify the reaction mixture to a pH of ~2-3 and extract the product with a suitable organic solvent, such as ethyl acetate.
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Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Structure Elucidation Workflow
The definitive structure of the synthesized compound should be confirmed through a combination of spectroscopic techniques.
Spectroscopic Data (Predicted and Experimental Protocols)
Mass Spectrometry (MS)
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Predicted Molecular Ion (M+) : m/z = 138.0481 (for C₈H₇FO)
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Experimental Protocol :
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Sample Preparation : Dissolve a small amount of the purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
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Analysis : Introduce the sample into a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap) to obtain an accurate mass measurement.
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Fragmentation Analysis : Perform MS/MS analysis to observe characteristic fragmentation patterns, such as the loss of CO or the vinyl group, to further confirm the structure.
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Infrared (IR) Spectroscopy
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Predicted Characteristic Absorptions :
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O-H stretch (phenol) : Broad peak around 3200-3600 cm⁻¹
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C-H stretch (aromatic) : Peaks around 3000-3100 cm⁻¹
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C-H stretch (vinyl) : Peaks around 3020-3080 cm⁻¹
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C=C stretch (aromatic) : Peaks around 1500-1600 cm⁻¹
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C=C stretch (vinyl) : Peak around 1630 cm⁻¹
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C-F stretch : Strong peak around 1200-1250 cm⁻¹
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C-O stretch (phenol) : Peak around 1200-1260 cm⁻¹
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-
Experimental Protocol :
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Sample Preparation : Prepare a thin film of the liquid sample between two NaCl or KBr plates, or acquire the spectrum of a solid sample using a KBr pellet or an ATR accessory.
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Data Acquisition : Record the IR spectrum over the range of 4000-400 cm⁻¹.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
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Predicted ¹H NMR Chemical Shifts (in CDCl₃) :
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-OH (phenolic proton) : Broad singlet, δ ~5.0-6.0 ppm
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Aromatic protons :
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H-3 : Doublet of doublets, δ ~6.8-7.0 ppm
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H-5 : Doublet of doublets, δ ~7.0-7.2 ppm
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H-6 : Doublet, δ ~6.9-7.1 ppm
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Vinyl protons :
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-CH= : Doublet of doublets, δ ~6.6-6.8 ppm
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=CH₂ (trans to ring) : Doublet, δ ~5.6-5.8 ppm
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=CH₂ (cis to ring) : Doublet, δ ~5.1-5.3 ppm
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-
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Predicted ¹³C NMR Chemical Shifts (in CDCl₃) :
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C-1 (C-OH) : δ ~145-150 ppm (doublet due to C-F coupling)
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C-2 (C-F) : δ ~150-155 ppm (large doublet due to C-F coupling)
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Aromatic CHs : δ ~115-125 ppm
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C-4 (C-vinyl) : δ ~130-135 ppm
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-CH= : δ ~135-140 ppm
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=CH₂ : δ ~110-115 ppm
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-
Predicted ¹⁹F NMR Chemical Shifts (in CDCl₃) :
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A single peak is expected in the typical range for an aryl fluoride, likely between -110 and -140 ppm, referenced to CFCl₃.
-
-
Experimental Protocol :
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Sample Preparation : Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
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Data Acquisition : Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
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2D NMR : Perform 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) to definitively assign all proton and carbon signals and confirm the connectivity of the molecule.
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Conclusion
The structural elucidation of 4-Ethenyl-2-fluorophenol requires a systematic approach combining synthesis, purification, and comprehensive spectroscopic analysis. While direct experimental data is not widely published, the predicted physicochemical and spectroscopic properties based on analogous compounds provide a strong foundation for its identification. The experimental protocols detailed in this guide offer a clear pathway for researchers to synthesize and unambiguously confirm the structure of this promising molecule. The successful characterization of 4-Ethenyl-2-fluorophenol will enable its further investigation in various applications, from polymer chemistry to the development of novel therapeutic agents.
References
- 1. 2-Fluorophenol 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-Fluorophenol | C6H5FO | CID 9707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. 4-Vinylphenol | C8H8O | CID 62453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. WO2016141397A1 - Method for producing p -vinylphenols - Google Patents [patents.google.com]
